molecular formula C9H12N2O2 B217445 1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 107243-99-2

1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No. B217445
CAS RN: 107243-99-2
M. Wt: 168.23 g/mol
InChI Key: SJTUMRJEPINXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one, commonly known as menthone glycerin acetal (MGA), is a bicyclic monoterpene ketone. MGA is a colorless liquid with a minty odor and is widely used in the fragrance and flavor industry. However, MGA has also gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one varies depending on its application. In antimicrobial studies, this compound has been found to disrupt the cell membrane of bacteria, leading to cell death. In anti-inflammatory and anticancer studies, this compound has been shown to inhibit the activity of certain enzymes and signaling pathways. In insecticidal and herbicidal studies, this compound has been found to interfere with the nervous system of pests and plants.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various bacteria, fungi, and cancer cells. In vivo studies have demonstrated that this compound can reduce inflammation and tumor growth in animal models. However, the toxicity of this compound at high doses has also been reported.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one in lab experiments include its low cost, availability, and diverse applications. However, the limitations of using this compound include its potential toxicity at high doses and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one. In medicine, further research is needed to investigate the potential of this compound as a therapeutic agent for various diseases. In agriculture, more studies are needed to evaluate the efficacy and safety of this compound as an insecticide and herbicide. In environmental science, research is needed to explore the potential of this compound as a green solvent and its impact on the environment.
In conclusion, this compound is a versatile compound with potential applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively. Further research is needed to fully understand the potential of this compound and its future directions.

Synthesis Methods

1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one can be synthesized through several methods, including the reaction of menthone with glycerol and acetic acid, or the reaction of menthol with formaldehyde and acetic acid. The latter method has been reported to have a higher yield and purity of this compound.

Scientific Research Applications

1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. In agriculture, this compound has been shown to have insecticidal and herbicidal effects. In environmental science, this compound has been investigated for its potential as a green solvent.

properties

IUPAC Name

1-(hydroxymethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(2)7-3-4-10(9,6-11)8(12)5-7/h7,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTUMRJEPINXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341379
Record name 1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

107243-99-2
Record name 1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.